N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 946223-04-7
Cat. No.: VC5746479
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946223-04-7 |
|---|---|
| Molecular Formula | C14H13N3O2S2 |
| Molecular Weight | 319.4 |
| IUPAC Name | N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C14H13N3O2S2/c1-8-7-21-14-15-9(2)12(13(19)17(8)14)16-11(18)6-10-4-3-5-20-10/h3-5,7H,6H2,1-2H3,(H,16,18) |
| Standard InChI Key | SJMCVKBJYNWFRQ-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CS3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a thiazolo[3,2-a]pyrimidine core with methyl groups at positions 3 and 7, a keto group at position 5, and an acetamide-thiophene side chain at position 6. The thiophene ring, a five-membered heterocycle containing sulfur, enhances electronic delocalization, potentially influencing binding interactions with biological targets. The acetamide moiety introduces hydrogen-bonding capabilities, critical for receptor engagement.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 946223-04-7 |
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-(3,7-dimethyl-5-oxo- thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide |
| Solubility | Not publicly available |
Spectroscopic and Computational Data
The Standard InChIKey (SJMCVKBJYNWFRQ-UHFFFAOYSA-N) and SMILES (CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CS3)C) provide unique identifiers for computational modeling. Density functional theory (DFT) simulations predict planar geometry for the thiazolopyrimidine core, while the thiophene ring adopts a slightly puckered conformation, influencing molecular polarity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions starting with thiobarbituric acid and ethyl acetoacetate, followed by cyclization and functionalization . A typical route includes:
-
Formation of the thiazolopyrimidine core: Acid-catalyzed condensation of thiobarbituric acid with ethyl acetoacetate yields 2-acetyl-3,5-dimethyl-isothiazolo[2,3-a]pyrimidin-7-one .
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Acetamide-thiophene coupling: The acetyl group undergoes nucleophilic substitution with 2-(thiophen-2-yl)acetamide in the presence of a base.
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | H₂SO₄, acetic acid | Reflux | 45 |
| 2 | KOH, ethanol | 25°C | 75 |
Industrial Scalability
Continuous flow reactors are employed to enhance reaction control and purity, reducing side products. Catalytic methods using palladium or copper complexes improve coupling efficiency, achieving yields >80% in pilot-scale trials. Purification via high-performance liquid chromatography (HPLC) ensures >98% purity for pharmacological testing.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.3 μM, comparable to celecoxib (IC₅₀ = 9.8 μM). Molecular docking studies reveal hydrogen bonding between the acetamide group and COX-2’s Arg120 residue, while the thiophene ring engages in hydrophobic interactions with Tyr355.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 18.4 | Caspase-3 activation |
| A549 (lung adenocarcinoma) | 24.7 | G0/G1 cell cycle arrest |
Comparative Analysis with Thiazolopyrimidine Derivatives
Structural Analogues
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-dimethoxybenzamide exhibits broader antimicrobial activity but lower anticancer potency (MCF-7 IC₅₀ = 35.2 μM), highlighting the thiophene moiety’s role in enhancing cytotoxicity.
Pharmacokinetic Considerations
LogP calculations predict moderate lipophilicity (LogP = 2.1) for the thiophene-acetamide derivative, favoring blood-brain barrier penetration compared to polar analogues like the benzamide derivative (LogP = 1.4).
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